4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

This 2,7-dichloro-4-morpholino pyrido[2,3-d]pyrimidine uniquely enables sequential functionalization via SNAr or cross-coupling at two positions for systematic kinase SAR. Direct precursor to patented mTORC1/2 inhibitors (CN102887895A) and privileged adenosine kinase inhibitor chemotype. XLogP 2.8, TPSA 51.1 Ų, 1 rotatable bond—optimized for CNS-penetrant candidates. This regioisomer avoids the altered selectivity of 4-chloro or 2,4-dichloro analogs.

Molecular Formula C11H10Cl2N4O
Molecular Weight 285.13 g/mol
CAS No. 938443-21-1
Cat. No. B1398766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
CAS938443-21-1
Molecular FormulaC11H10Cl2N4O
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl
InChIInChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2
InChIKeyLMWIZPCKEPDNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (938443-21-1) for Kinase Inhibitor R&D: A Data‑Driven Procurement Guide


4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS 938443‑21‑1) is a synthetic heterocyclic building block based on a pyrido[2,3‑d]pyrimidine core [REFS‑1]. It contains chlorine atoms at the 2‑ and 7‑positions and a morpholine substituent at the 4‑position, giving it the molecular formula C₁₁H₁₀Cl₂N₄O and a molecular weight of 285.13 g/mol [REFS‑2]. The compound is used as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors that target PI3K, mTOR, and adenosine kinase [REFS‑3].

Why 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Cannot Be Replaced by Simple Analogs


Pyrido[2,3‑d]pyrimidines with different substitution patterns exhibit marked differences in kinase selectivity, synthetic accessibility, and downstream biological activity [REFS‑1]. The specific 2,7‑dichloro‑4‑morpholino arrangement of 938443‑21‑1 provides a unique balance of electrophilic reactivity and steric profile that enables selective sequential functionalization at the 2‑ and 7‑positions via nucleophilic aromatic substitution or palladium‑catalyzed cross‑coupling reactions [REFS‑2]. Substituting a simple 4‑chloro or 2,4‑dichloro analog would lead to a different regio‑outcome during derivatization and could produce kinase inhibitors with altered potency, selectivity, or off‑target profiles [REFS‑3].

Quantitative Differentiation of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (938443-21-1) vs. Key Analogs


Synthesis Yield: 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Achieves 98.1% Yield Under Mild Conditions

A scalable one‑step synthesis from 2,4,7‑trichloropyrido[2,3‑d]pyrimidine and morpholine, carried out at room temperature for 1 h, yields 98.1% of the target compound. This compares favorably to a reported 76% yield for the analogous reaction using 2,4‑dichloropyrido[2,3‑d]pyrimidine under similar conditions [REFS‑1].

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

Computational Physicochemical Properties: 938443-21-1 Balances Lipophilicity for Optimal Permeability vs. Solubility

The target compound has a calculated XLogP3‑AA of 2.8. In contrast, the 4‑morpholino‑2‑chloro analog (CAS 942195‑31‑3) has an XLogP3‑AA of 1.9, and the (S)‑3‑methylmorpholino derivative (CAS 1009303‑42‑7) has an XLogP3‑AA of 3.0 [REFS‑1]. For CNS‑penetrant kinase inhibitors, a logP range of 2‑3 is generally considered optimal [REFS‑2].

Drug Design ADME Prediction Medicinal Chemistry

Polar Surface Area and Rotatable Bond Count: 938443-21-1 Offers a Compact Scaffold with Minimal Conformational Entropy Penalty

The topological polar surface area (TPSA) of 938443‑21‑1 is 51.1 Ų, with only 1 rotatable bond. The (S)‑3‑methylmorpholino analog has a TPSA of 51.1 Ų but 2 rotatable bonds, while 4‑(2‑chloropyrido[2,3‑d]pyrimidin‑4‑yl)morpholine also has a TPSA of 51.1 Ų and 1 rotatable bond [REFS‑1]. In the context of kinase inhibitor design, a lower number of rotatable bonds is associated with improved oral bioavailability [REFS‑2].

Medicinal Chemistry Scaffold Optimization Property‑Based Drug Design

Regioselective Derivatization Potential: The 2,7-Dichloro Motif Enables Sequential, Orthogonal Functionalization

The 2,7‑dichloro substitution pattern in pyrido[2,3‑d]pyrimidines allows for sequential palladium‑catalyzed cross‑coupling reactions. In contrast, 2,4‑dichloro analogs often suffer from poor regioselectivity, leading to mixtures of products [REFS‑1]. This difference is critical for generating diverse, structurally defined kinase inhibitor libraries [REFS‑2].

Synthetic Methodology Kinase Inhibitor Library Synthesis Palladium Catalysis

Where 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (938443-21-1) Delivers Quantifiable Advantage


Synthesis of Dual PI3Kα/mTOR Inhibitor Libraries

The 2,7‑dichloro‑4‑morpholino scaffold is a direct precursor to potent, ATP‑competitive dual PI3Kα/mTOR inhibitors [REFS‑1]. Its high‑yielding synthesis (98.1%) and favorable physicochemical profile (XLogP 2.8, TPSA 51.1 Ų, 1 rotatable bond) make it an efficient entry point for parallel synthesis of diverse analogs with improved oral drug‑like properties [REFS‑2].

Development of Adenosine Kinase (AK) Inhibitors

Pyrido[2,3‑d]pyrimidines bearing a morpholine moiety are a privileged chemotype for non‑nucleoside AK inhibition [REFS‑3]. The 2,7‑dichloro substitution provides two distinct handles for SAR exploration, enabling fine‑tuning of potency and mitigation of genotoxicity risks as observed in related AK inhibitor programs [REFS‑4].

Building Block for mTORC1/2‑Selective Inhibitors

The compound serves as a key intermediate in the synthesis of mTORC1/2 inhibitors described in patent CN102887895A [REFS‑2]. The 2‑ and 7‑chloro atoms can be sequentially replaced to optimize binding to the ATP‑binding site of mTOR, with the morpholine group contributing to kinase hinge‑binding interactions.

Property‑Based Optimization of CNS‑Penetrant Kinase Inhibitors

With a computed logP of 2.8 and TPSA of 51.1 Ų, 938443‑21‑1 falls within the optimal range for CNS drug candidates [REFS‑5]. Its low rotatable bond count (1) further supports its use in the design of brain‑penetrant kinase inhibitors for neurological indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.